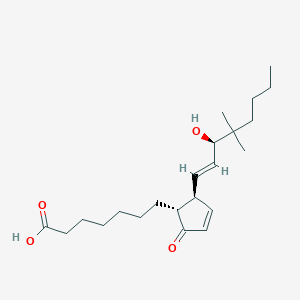

16,16-Dimethylprostaglandin A1

描述

Overview of Prostaglandin (B15479496) A1 within the Cyclopentenone Prostaglandin Class

Prostaglandin A1 (PGA1) is a member of the cyclopentenone prostaglandins (B1171923) (cyPGs), a class of lipids characterized by a chemically reactive α,β-unsaturated carbonyl group within a five-carbon ring. sigmaaldrich.comnih.gov This structural feature is crucial for many of their biological activities. sigmaaldrich.com CyPGs, including PGA1, are known to be involved in regulating a variety of cellular processes such as inflammation, cell proliferation, and apoptosis. nih.gov PGA1 itself is considered a metabolite of linoleic acid and has been shown to have neuroprotective potential and antitumor properties. nih.govncats.io It is a product of the cyclooxygenase-2 (COX-2) metabolic pathway. sigmaaldrich.comwikipedia.org

Significance of 16,16-Dimethyl Modification for Enhanced Research Utility

The modification of the Prostaglandin A1 structure by adding two methyl groups at the 16-carbon position to create 16,16-dimethyl Prostaglandin A1 (dmPGA1) is a key innovation for research purposes. This structural alteration makes the compound resistant to metabolic degradation. americanchemicalsuppliers.com This increased stability allows for more reliable and prolonged experimental observations, making dmPGA1 a valuable tool in laboratory settings. nih.gov

Current Landscape and Academic Relevance of 16,16-Dimethyl Prostaglandin A1 Investigations

16,16-dimethyl Prostaglandin A1 is the subject of ongoing research due to its diverse biological activities. researchgate.netresearcher.life A significant area of investigation is its antiviral properties. Studies have shown that dmPGA1 can inhibit the replication of both herpes simplex virus (HSV) and human immunodeficiency virus type 1 (HIV-1). nih.govmedchemexpress.com The 50% inhibitory concentration (ID50) for various HSV-1 strains was found to be between 3.8 and 7.3 µg/ml, while for HIV-1 in acutely infected T cells, the ID50 was 2.5 µg/ml. nih.gov This broad-spectrum antiviral activity has positioned dmPGA1 as a potential candidate for further therapeutic development. nih.gov

Furthermore, research has explored the effects of dmPGA1 on cancer cells. It has been shown to inhibit DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells. medchemexpress.com Other research has indicated its ability to induce cell cycle arrest at the G1/S phase in human oral squamous carcinoma cells. lipidbank.jp These findings underscore the continued relevance of 16,16-dimethyl Prostaglandin A1 in various fields of biomedical research.

Interactive Data Tables

Chemical Properties of Prostaglandin A1 and its Analogs

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number |

| Prostaglandin A1 | C20H32O4 | 336.47 | 14152-28-4 |

| 16,16-dimethyl Prostaglandin A1 | C22H36O4 | 364.52 | 41692-24-4 |

| 16,16-dimethyl Prostaglandin E1 | C22H38O5 | 382.5 | 41692-15-3 |

| 16,16-dimethyl Prostaglandin E2 | C22H36O5 | 380.52 | 39746-25-3 |

Data sourced from multiple chemical suppliers and databases.

Reported Biological Activities of 16,16-dimethyl Prostaglandin A1

| Biological Effect | Target | Key Findings |

| Antiviral | Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV-1) | Significantly inhibits viral replication in vitro. nih.gov |

| Anticancer | Lewis Lung Carcinoma, B16 Amelanotic Melanoma, Human Oral Squamous Carcinoma | Inhibits DNA synthesis and induces cell cycle arrest. medchemexpress.comlipidbank.jp |

Structure

3D Structure

属性

IUPAC Name |

7-[(1R,2S)-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O4/c1-4-5-16-22(2,3)20(24)15-13-17-12-14-19(23)18(17)10-8-6-7-9-11-21(25)26/h12-15,17-18,20,24H,4-11,16H2,1-3H3,(H,25,26)/b15-13+/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQQHQGBBMYJPT-DZFVFWAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C=CC(=O)C1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1CCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347768 | |

| Record name | 16,16-Dimethylprostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41692-24-4 | |

| Record name | 16,16-Dimethylprostaglandin A1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041692244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,16-Dimethylprostaglandin A1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,16-DIMETHYLPROSTAGLANDIN A1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5668IJK40E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Biology and Synthetic Research Approaches

Synthetic Pathways for 16,16-Dimethyl Prostaglandin (B15479496) A1

The synthesis of complex organic molecules like 16,16-dimethyl PGA1 requires multi-step, stereocontrolled reaction sequences. The foundational methods for prostaglandin synthesis, such as the Corey synthesis, provide a versatile framework that can be adapted to produce a wide array of analogs. nih.gov

The introduction of the gem-dimethyl group at the C-16 position is a critical step that defines the compound. This modification is typically achieved during the synthesis of the lower (omega) side chain, prior to its attachment to the cyclopentanone (B42830) core. A common synthetic strategy involves using a ketone precursor at the C-16 position. This ketone can then be subjected to nucleophilic addition by a methylating agent, such as a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li). To form the dimethyl group, this reaction must be performed in a way that adds two methyl groups, or a precursor already containing the dimethyl moiety is used. This carefully planned step ensures the creation of the sterically hindered C-16 center, which is pivotal for the compound's metabolic resistance.

The total synthesis of 16,16-dimethyl PGA1 relies on the convergent assembly of key structural fragments. The widely adopted Corey synthesis serves as a blueprint for this process. It involves the preparation of a bicyclic intermediate known as the Corey lactone, which contains the correct stereochemistry for the upper (alpha) side chain and the cyclopentane (B165970) ring.

The modified omega side chain, containing the 16,16-dimethyl group and the C-15 hydroxyl group, is prepared separately as a phosphonate (B1237965) reagent (e.g., a Wittig-Horner-Emmons reagent). A Horner-Wadsworth-Emmons reaction is then used to couple this synthetic omega chain with an aldehyde derived from the Corey lactone. This reaction forms the C13-C14 double bond and attaches the complete lower side chain. Subsequent chemical transformations are then carried out to yield the final 16,16-dimethyl PGA1 structure.

Table 1: Key Reagents and Intermediates in Prostaglandin Analog Synthesis

| Reagent/Intermediate | Role in Synthesis |

|---|---|

| Corey Lactone | Provides the stereochemically defined cyclopentane ring and the precursor for the alpha side chain. |

| Dimethyl (2-oxoheptyl)phosphonate | A typical precursor for the omega side chain in natural prostaglandin synthesis. |

| Modified Phosphonate Reagent | A custom-synthesized phosphonate containing the 16,16-dimethyl-15-hydroxy-octenyl moiety. |

Design and Functional Implications of Metabolism Resistance

Natural prostaglandins (B1171923) are potent signaling molecules, but their biological effects are transient due to rapid metabolic inactivation. A primary metabolic pathway is the oxidation of the C-15 hydroxyl group to a ketone, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This oxidation renders the prostaglandin biologically inactive.

The design of 16,16-dimethyl PGA1 directly addresses this metabolic vulnerability. glpbio.comcaymanchem.combiomol.com The presence of two methyl groups at the adjacent C-16 position creates significant steric hindrance around the C-15 hydroxyl group. This steric bulk effectively blocks the active site of the 15-PGDH enzyme, preventing it from accessing and oxidizing the hydroxyl group. A study on the related compound, 16,16-dimethyl PGE2, confirmed that it acts as a competitive inhibitor of 15-PGDH but is not a substrate for the enzyme. caymanchem.com This resistance to metabolic degradation results in a significantly prolonged in vivo half-life compared to its natural counterpart, leading to more sustained biological activity. caymanchem.comcaymanchem.com

Structure-Activity Relationship (SAR) Studies in Related Prostaglandin Analogs

The study of related prostaglandin analogs highlights how specific structural modifications influence biological outcomes. The 16,16-dimethyl moiety is a powerful tool for enhancing potency and duration of action across different prostaglandin classes.

The core structure of the cyclopentanone ring distinguishes the different prostaglandin series (e.g., PGA, PGE, PGF). The PGA series, including 16,16-dimethyl PGA1, features an enone functionality in the ring, which is associated with specific activities such as the inhibition of viral replication and cell proliferation. glpbio.commedchemexpress.commedchemexpress.com For instance, 16,16-dimethyl PGA1 has been shown to inhibit the replication of Herpes Simplex Virus (HSV) and Human Immunodeficiency Virus (HIV-1). caymanchem.com

In contrast, the PGE series possesses a ketone at C-9 and a hydroxyl group at C-11. nih.gov The analog 16,16-dimethyl PGE2 is a potent agonist for most EP receptor subtypes and has demonstrated strong gastric antisecretory and cytoprotective properties. caymanchem.com It has also been found to stimulate mucus glycoprotein (B1211001) synthesis in gastric mucous cells. nih.gov

The common feature—the 16,16-dimethyl group—confers metabolic stability to both series, thereby amplifying their inherent biological activities. Research on various 16,16-dimethyl-oxa-alkyl prostaglandins of the PGA2 and PGE2 series has also identified potent antihypertensive activity, demonstrating the broad applicability of this structural modification for creating long-acting therapeutic agents. nih.gov

Table 2: Comparative Biological Activities of Prostaglandin Analogs

| Compound | Key Structural Features | Primary Biological Outcomes |

|---|---|---|

| 16,16-dimethyl Prostaglandin A1 | gem-dimethyl group at C-16; enone ring | Metabolism-resistant; inhibits viral (HSV, HIV-1) replication; inhibits DNA synthesis in some tumor cells. glpbio.comcaymanchem.commedchemexpress.com |

| 16,16-dimethyl Prostaglandin A2 | gem-dimethyl group at C-16; two double bonds in side chains; enone ring | Metabolism-resistant; antiviral (Sendai, Influenza A); inhibits tumor growth. caymanchem.com |

| 16,16-dimethyl Prostaglandin E2 | gem-dimethyl group at C-16; hydroxylated cyclopentane ring | Metabolism-resistant; potent EP receptor agonist; gastric cytoprotection; regulates hematopoietic stem cell development. caymanchem.comtocris.comnih.gov |

| Prostaglandin A1 (Natural) | No C-16 substitution; enone ring | Rapidly metabolized by 15-PGDH; lower potency and shorter half-life. |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 16,16-dimethyl Prostaglandin A1 |

| Prostaglandin A1 |

| 16,16-dimethyl Prostaglandin A2 |

| 16,16-dimethyl Prostaglandin E2 |

| Prostaglandin E2 |

| Prostaglandin F2α |

| Corey Lactone |

| Methyl Grignard reagent (CH₃MgBr) |

| Methyllithium (CH₃Li) |

| Diisobutylaluminium hydride (DIBAL-H) |

Molecular and Cellular Mechanisms of Action

Antiproliferative Molecular Pathways

In addition to its antiviral properties, 16,16-dimethyl Prostaglandin (B15479496) A1 exhibits antiproliferative activity. The compound has been identified as an inhibitor of DNA synthesis in certain cancer cell lines. medchemexpress.commedchemexpress.com Specifically, it has been shown to curb DNA synthesis in Lewis lung carcinoma cells and B16 amelanotic melanoma cells. medchemexpress.com This action points to a molecular pathway that involves interference with the cellular machinery responsible for DNA replication, a fundamental process for cell proliferation.

Mechanism of DNA Synthesis Inhibition in Neoplastic Cells

16,16-dimethyl Prostaglandin A1, a synthetic analog of Prostaglandin A1 (PGA1), has demonstrated the ability to inhibit DNA synthesis in various cancer cell lines. This inhibitory action is a key aspect of its anti-neoplastic potential. Research has shown that prostaglandin analogs, including 16,16-dimethyl PGA1, can effectively suppress the proliferation of malignant cells such as those found in Lewis lung carcinoma and B16 amelanotic melanoma medchemexpress.com. The underlying mechanism involves the modulation of cellular processes that are critical for DNA replication and cell cycle progression. While the precise molecular targets are still under investigation, it is understood that these prostaglandins (B1171923) can interfere with the enzymatic machinery required for the synthesis of new DNA strands, thereby halting the rapid division characteristic of cancer cells.

Immunomodulatory and Anti-inflammatory Signal Transduction

The immunomodulatory and anti-inflammatory properties of prostaglandins are well-documented. 16,16-dimethyl Prostaglandin A1, along with other cyclopentenone prostaglandins, exerts its effects through complex interactions with intracellular signaling cascades that govern inflammation and immune responses.

Regulation of Nuclear Factor-kappa B (NF-κB) Activation

A pivotal mechanism in the anti-inflammatory action of cyclopentenone prostaglandins is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB plays a central role in the expression of numerous pro-inflammatory genes. Prostaglandin A1 has been shown to be a potent inhibitor of NF-κB activation in human cells. This inhibition is crucial as NF-κB is involved in the activation of immunoregulatory and viral genes, suggesting that its suppression could be a major component of the immunosuppressive and antiviral activities of these prostaglandins.

The activation of NF-κB is tightly regulated by its inhibitory protein, IκB-α. In its inactive state, NF-κB is sequestered in the cytoplasm bound to IκB-α. For NF-κB to become active and translocate to the nucleus to initiate gene transcription, IκB-α must be phosphorylated and subsequently degraded. Prostaglandin A1 acts by preventing this critical step. It inhibits the phosphorylation of IκB-α, which in turn prevents its degradation. This action does not require new protein synthesis and is dependent on the presence of a reactive cyclopentenone moiety within the prostaglandin structure. By stabilizing the IκB-α/NF-κB complex, PGA1 effectively blocks the activation of NF-κB.

Induction and Activation of Heat Shock Transcription Factor (HSF)

Interestingly, the inhibition of NF-κB activation by cyclopentenone prostaglandins is closely associated with the activation of the Heat Shock Transcription Factor (HSF). HSF is the master regulator of the heat shock response, a cellular defense mechanism against stress.

The activation of HSF leads to the expression of Heat Shock Proteins (HSPs). Cyclopentenone prostaglandins have the unique ability to selectively induce the expression of specific heat shock genes in the absence of a typical stress stimulus like heat. This induction is mediated by the activation and nuclear translocation of HSF, which then binds to heat shock elements in the promoters of heat shock genes. This concomitant expression of HSPs is a key feature of the cellular response to these prostaglandins.

Crosstalk with Other Key Signaling Pathways (e.g., AP-1, MAPK, JAK/STAT)

While direct evidence specifically detailing the crosstalk of 16,16-dimethyl Prostaglandin A1 with the AP-1, MAPK, and JAK/STAT signaling pathways is limited, the known interactions of other prostaglandins provide a basis for potential mechanisms.

Activator Protein-1 (AP-1): The AP-1 transcription factor is involved in a wide array of cellular processes, and its activity can be modulated by various signaling cascades, including the MAPK pathway. Some studies on other prostaglandins, such as PGE2, have shown the ability to activate AP-1, suggesting that prostaglandins can influence this pathway nih.gov.

Mitogen-Activated Protein Kinase (MAPK): The MAPK pathways are crucial for signal transduction from the cell surface to the nucleus, regulating processes like cell proliferation, differentiation, and apoptosis. There is evidence that certain prostaglandins can activate MAPK signaling nih.govmdpi.com. For instance, Prostaglandin E2 has been shown to activate the ERK1/2-MAPK pathway mdpi.com. Given the structural similarities, it is plausible that 16,16-dimethyl Prostaglandin A1 could also engage with and modulate MAPK signaling, though the specific effects remain to be elucidated.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT): The JAK/STAT pathway is a primary route for cytokine signaling and plays a critical role in the immune system nih.gov. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases frontiersin.orgnih.govnih.gov. While direct interaction of 16,16-dimethyl Prostaglandin A1 with the JAK/STAT pathway has not been extensively studied, the immunomodulatory nature of prostaglandins suggests a potential for indirect influence, possibly through the modulation of cytokine production or the activity of other signaling molecules that interact with the JAK/STAT cascade.

Interactive Data Table: Effects of Prostaglandin Analogs on Signaling Pathways

| Compound | Target Pathway | Effect | Cell Type |

| 16,16-dimethyl Prostaglandin A1 | DNA Synthesis | Inhibition | Lewis lung carcinoma, B16 amelanotic melanoma |

| Prostaglandin A1 | NF-κB | Inhibition of activation | Human T-cells |

| Prostaglandin A1 | IκB-α | Inhibition of phosphorylation and degradation | Human T-cells |

| Prostaglandin A1 | HSF | Activation | Human T-cells |

| Prostaglandin E2 | AP-1 | Activation | Primary mouse keratinocytes nih.gov |

| Prostaglandin E2 | MAPK (ERK1/2) | Activation | Non-small cell lung cancer cells nih.gov |

Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) Dependent and Independent Modulations

The engagement of 16,16-dimethyl Prostaglandin A1 with the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) signaling pathway is a subject of ongoing investigation, with evidence suggesting both dependent and independent modes of action for related prostaglandin compounds. Cyclopentenone prostaglandins, a class to which Prostaglandin A1 belongs, are known to regulate inflammatory responses through both PPAR-γ dependent and independent mechanisms researchgate.netnih.gov.

While direct studies on 16,16-dimethyl Prostaglandin A1's interaction with PPAR-γ are limited, research on analogous compounds provides valuable insights. For instance, Prostaglandin A1 has been identified as a ligand for PPARβ/δ, a different subtype from PPAR-γ, which is involved in fatty acid oxidation. This suggests that the broader family of A-series prostaglandins can interact with PPARs, although not exclusively with the gamma subtype.

Interestingly, a study on a biotinylated analog of Prostaglandin A1 demonstrated that it retained the anti-inflammatory and anti-proliferative effects of the parent compound but did not activate PPARs nih.gov. This finding strongly indicates that Prostaglandin A1 and its derivatives can exert significant biological effects through PPAR-independent pathways nih.gov.

Furthermore, the metabolic stability of the 16,16-dimethyl substitution is a critical factor. For example, the related compound Prostaglandin E2 (PGE2) can be metabolized to 15-keto-PGE2, which in turn activates PPAR-γ nih.govbiorxiv.org. However, the 16,16-dimethyl analogue of PGE2 cannot be converted to this active metabolite, suggesting a potentially different or diminished interaction with PPAR-γ nih.govbiorxiv.org. This raises the possibility that 16,16-dimethyl Prostaglandin A1 may also exhibit altered PPAR-γ activity compared to its natural counterpart.

These findings collectively suggest that while the potential for PPAR-γ dependent modulation exists for prostaglandins, a significant portion of the cellular effects of Prostaglandin A1 and its analogs, including 16,16-dimethyl Prostaglandin A1, are likely mediated through PPAR-γ independent mechanisms.

Preclinical in Vitro Research Investigations

Studies in Malignant Cell Lines

Initial research into the effects of 16,16-dimethyl Prostaglandin (B15479496) A1 has focused on its impact on the proliferation of cancer cells, with studies utilizing well-established murine tumor cell lines.

Lewis Lung Carcinoma Cell Models

In vitro studies have demonstrated that 16,16-dimethyl Prostaglandin A1 can inhibit DNA synthesis in Lewis lung carcinoma cells. This fundamental process is critical for cell division and tumor growth, suggesting a potential cytostatic effect of the compound on this particular cancer cell line.

B16 Amelanotic Melanoma Cell Models

Similar to the findings in Lewis lung carcinoma, 16,16-dimethyl Prostaglandin A1 has been observed to inhibit DNA synthesis in B16 amelanotic melanoma cells in vitro. Further investigations into the activity of 16,16-dimethyl-PGA analogs on melanoma have revealed nuances in their effects. While these analogs demonstrated comparable activity to Prostaglandin A1 in inhibiting the anchorage-independent growth of human melanoma cells, their efficacy was significantly lower in murine melanoma cell lines, such as the B16 model.

Research in Viral Infection Systems

The antiviral properties of 16,16-dimethyl Prostaglandin A1 have been a key area of preclinical investigation, with studies focusing on its ability to inhibit the replication of different types of viruses in various cell culture systems.

Herpes Simplex Virus (HSV) Infection Models (e.g., Vero Cells, Human Foreskin Fibroblasts)

Research has shown that 16,16-dimethyl Prostaglandin A1 significantly inhibits the replication of Herpes Simplex Virus (HSV) in vitro. nih.gov This inhibitory effect was observed at concentrations that did not appear to adversely affect the DNA synthesis of the host cells. nih.gov The 50% inhibitory concentration (ID50), which represents the concentration of the compound required to inhibit viral replication by half, was determined for different HSV strains in two types of cell models: Vero cells (a lineage of kidney epithelial cells from an African green monkey) and human foreskin fibroblasts. nih.gov

For HSV type 1 (HSV-1) strains, the ID50 values ranged from 3.8 to 5.6 µg/ml in Vero cells and from 4.6 to 7.3 µg/ml in human foreskin fibroblasts. nih.gov In the case of HSV type 2 (HSV-2) strains, the ID50 values were between 3.8 and 4.5 µg/ml in Vero cells, and 5.7 µg/ml in human foreskin fibroblasts. nih.gov Interestingly, closely related prostaglandins (B1171923), 16,16-dimethyl Prostaglandin E2 and 16,16-dimethyl Prostaglandin A2, did not show a similar inhibitory effect and, in some instances, were found to increase HSV replication. nih.gov

| Cell Model | Virus Strain | ID50 (µg/ml) |

| Vero Cells | HSV-1 | 3.8 - 5.6 |

| HSV-2 | 3.8 - 4.5 | |

| Human Foreskin Fibroblasts | HSV-1 | 4.6 - 7.3 |

| HSV-2 | 5.7 |

Human Immunodeficiency Virus Type 1 (HIV-1) Infection Models (e.g., T Cells, Macrophages)

The in vitro antiviral activity of 16,16-dimethyl Prostaglandin A1 has also been demonstrated against Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov The compound was found to inhibit HIV-1 replication in both acutely infected T cells (specifically the VB cell line) and in chronically infected macrophages. nih.gov The assessment of viral replication was based on the quantitative decrease in the concentration of the p24 antigen, a key viral protein. nih.gov

The effective ID50 for 16,16-dimethyl Prostaglandin A1 in acutely infected T cells was determined to be 2.5 µg/ml. nih.gov For chronically infected macrophages, the effective ID50 was 5.2 µg/ml. nih.gov These findings indicate that 16,16-dimethyl Prostaglandin A1 possesses broad-spectrum antiviral activity in vitro against both HSV and HIV-1. nih.gov

| Cell Model | Infection Type | ID50 (µg/ml) |

| T Cells (VB line) | Acute HIV-1 Infection | 2.5 |

| Macrophages | Chronic HIV-1 Infection | 5.2 |

Mayaro Virus Infection Models

Based on the available preclinical research, there are no specific in vitro studies that have investigated the direct effects of 16,16-dimethyl Prostaglandin A1 on Mayaro virus replication. While research exists on the antiviral properties of other prostaglandins, such as Prostaglandin A1, against the Mayaro virus, similar data for the 16,16-dimethyl analog is not present in the reviewed scientific literature.

Advanced Analytical Methodologies and Research Techniques

Methodologies for Assessing Antiviral Efficacy

The antiviral properties of 16,16-dimethyl Prostaglandin (B15479496) A1 have been evaluated against both DNA and RNA viruses using specific quantitative assays.

Viral Plaque Reduction Assays

For cytopathic viruses such as Herpes Simplex Virus (HSV), the viral plaque reduction assay is a standard method to quantify antiviral activity. This technique measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral replication in a cell monolayer. virologyresearchservices.com The 50% inhibitory concentration (ID₅₀), representing the concentration of the compound that reduces the number of plaques by 50%, is a key parameter derived from this assay. The antiviral activity of 16,16-dimethyl Prostaglandin A1 against several strains of HSV-1 and HSV-2 has been determined in different cell lines. nih.gov The ID₅₀ values for HSV-1 strains ranged from 3.8 to 5.6 µg/mL in Vero cells and 4.6 to 7.3 µg/mL in human foreskin fibroblasts. nih.govcaymanchem.com For HSV-2 strains, the ID₅₀ values were between 3.8 and 4.5 µg/mL in Vero cells. nih.gov

| Virus Strain | Cell Line | ID₅₀ (µg/mL) |

|---|---|---|

| HSV-1 | Vero Cells | 3.8 - 5.6 |

| HSV-1 | Human Foreskin Fibroblasts | 4.6 - 7.3 |

| HSV-2 | Vero Cells | 3.8 - 4.5 |

| HSV-2 | Human Foreskin Fibroblasts | 5.7 |

Quantitative p24 Antigen Measurements

To assess activity against Human Immunodeficiency Virus Type 1 (HIV-1), a common method involves the quantification of the viral core protein, p24 antigen. rndsystems.comibl-america.com The concentration of p24 antigen in cell culture supernatants correlates with the level of viral replication. nih.govnih.gov Enzyme-linked immunosorbent assays (ELISAs) are typically used for this purpose, providing a sensitive measurement of viral load. ablinc.com The efficacy of 16,16-dimethyl Prostaglandin A1 in inhibiting HIV-1 replication was evaluated by measuring the decrease in p24 antigen concentration in both acutely and chronically infected cells. nih.gov The ID₅₀ for T cells acutely infected with HIV-1 was found to be 2.5 µg/mL, while for chronically infected macrophages, it was 5.2 µg/mL. nih.govcaymanchem.com

| HIV-1 Infection Model | Cell Type | ID₅₀ (µg/mL) |

|---|---|---|

| Acutely Infected | T Cells (VB line) | 2.5 |

| Chronically Infected | Macrophages | 5.2 |

Techniques for Evaluating Antiproliferative Activity

The potential of 16,16-dimethyl Prostaglandin A1 as an antiproliferative agent is assessed through techniques that measure the inhibition of cell growth and division.

DNA Synthesis Assays

A primary method for evaluating antiproliferative activity is the DNA synthesis assay. This assay measures the incorporation of labeled nucleosides, such as tritiated thymidine, into newly synthesized DNA during the S-phase of the cell cycle. A reduction in the incorporation of the label in the presence of the test compound indicates an inhibition of DNA synthesis and, consequently, cell proliferation. 16,16-dimethyl Prostaglandin A1 has been identified as an inhibitor of DNA synthesis in Lewis lung carcinoma and B16 amelanotic melanoma cells. medchemexpress.commedchemexpress.com Notably, its antiviral effects against HSV and HIV-1 were observed at concentrations that did not adversely affect cellular DNA synthesis, indicating a selective mechanism of action. nih.govcaymanchem.com Other prostaglandins (B1171923), like Prostaglandin E1, have also been shown to inhibit DNA synthesis in different cell types, such as arterial smooth muscle cells. nih.gov

Approaches for Elucidating Signal Transduction Pathways

Understanding the molecular mechanisms by which 16,16-dimethyl Prostaglandin A1 exerts its biological effects requires the study of intracellular signal transduction pathways.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and HSF Activity

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a widely used technique to study protein-DNA interactions. wikipedia.orgthermofisher.com It can detect the binding of transcription factors, such as Nuclear Factor-kappa B (NF-κB) or Heat Shock Factor (HSF), to specific DNA sequences in gene promoters. nih.gov The binding of a protein to a labeled DNA probe retards the probe's migration through a non-denaturing polyacrylamide gel, causing a "shift" that can be visualized. thermofisher.com While prostaglandins are known to modulate signaling pathways that involve transcription factors like NF-κB, specific studies detailing the use of EMSA to analyze the direct effect of 16,16-dimethyl Prostaglandin A1 on NF-κB or HSF DNA-binding activity are not extensively documented in the literature. nih.gov

Western Blotting for Protein Phosphorylation/Degradation

Western blotting is an indispensable technique for detecting specific proteins within a complex mixture and analyzing their post-translational modifications, such as phosphorylation. This method is critical for mapping signal transduction cascades, as the activation state of many signaling proteins is controlled by phosphorylation. For instance, the activation of HSF1 in response to cellular stress is accompanied by hyperphosphorylation, which can be detected as a shift in the protein's molecular weight on a Western blot. nih.govresearchgate.net By using antibodies specific to either the total protein or its phosphorylated form, Western blotting allows researchers to quantify changes in protein expression, degradation, or activation state following treatment with a compound like 16,16-dimethyl Prostaglandin A1.

Spectroscopic Applications in Characterization

Spectroscopic methods are fundamental for the structural confirmation and quantification of prostaglandin analogs.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength. technologynetworks.com This technique is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. Prostaglandins of the A-series, which contain an α,β-unsaturated ketone in the cyclopentane (B165970) ring, exhibit a characteristic UV absorbance. nih.gov The wavelength of maximum absorbance (λmax) for 16,16-dimethyl Prostaglandin A1 has been reported to be 216 nm. caymanchem.com UV spectroscopy can also be employed to monitor chemical reactions, such as the dehydration of Prostaglandin E to Prostaglandin A. nih.gov

Mass Spectrometry in General Prostaglandin Research

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, enabling the elucidation of a compound's molecular weight and structure. uab.edu When coupled with a separation technique like liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for identifying and quantifying prostaglandins and their metabolites in biological samples. researchgate.netnih.gov Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where precursor ions are fragmented to produce characteristic product ions. uab.edu The fragmentation patterns, such as the initial loss of water molecules, provide detailed structural information that can distinguish between different prostaglandin isomers. uab.edu Deuterated prostaglandin analogs are often used as internal standards for accurate quantification. uab.edu

Future Directions and Translational Research Perspectives

Comparative Research with Emerging Prostaglandin (B15479496) Analogs

The field of prostaglandin research is continually evolving, with the development of new analogs possessing enhanced stability, receptor selectivity, and therapeutic profiles. Comparative studies are crucial to contextualize the therapeutic potential of 16,16-dm-PGA1 against these emerging compounds.

In the context of cancer therapy, a study comparing various prostaglandin analogs on the anchorage-independent growth of murine and human melanoma cells revealed important species-specific differences in sensitivity. nih.gov While PGA1 and PGE1 were the most potent inhibitors of murine melanoma cell growth, PGD2 was found to be more active in human melanoma cells. nih.gov Notably, 16,16-dimethyl-PGA analogs, including 16,16-dm-PGA1, were as effective as PGA1 in inhibiting the growth of human melanoma cells. nih.gov However, these dimethylated analogs exhibited significantly reduced activity against murine melanoma cells. nih.gov This highlights the importance of selecting appropriate preclinical models for evaluating the anticancer potential of these compounds.

In terms of antiviral activity, a direct comparison demonstrated the unique efficacy of 16,16-dm-PGA1. While it significantly inhibited the replication of HSV, closely related prostaglandins (B1171923) such as 16,16-dimethyl-PGE2 and 16,16-dimethyl-PGA2 were found to increase HSV replication. nih.gov This underscores the specific structure-activity relationship of 16,16-dm-PGA1 in its antiviral effects.

For other therapeutic areas, such as glaucoma, newer prostaglandin analogs like latanoprost, travoprost, and bimatoprost (B1667075) have become standard treatments. nih.govnih.gov While direct comparative studies of 16,16-dm-PGA1 with these specific agents in glaucoma models are lacking, the established mechanisms and efficacy of these newer drugs provide a benchmark for any future investigations into the potential of 16,16-dm-PGA1 in ophthalmology.

| Compound | Activity in Human Melanoma Cells | Activity in Murine Melanoma Cells | Antiviral Activity (HSV) |

|---|---|---|---|

| 16,16-dimethyl Prostaglandin A1 | Active | Reduced Activity | Inhibitory |

| Prostaglandin A1 (PGA1) | Active | Potent Inhibitor | - |

| Prostaglandin E1 (PGE1) | Weak Inhibitor | Potent Inhibitor | Inactive |

| Prostaglandin D2 (PGD2) | Most Active | - | - |

| 16,16-dimethyl Prostaglandin E2 | - | - | Enhances Replication |

| 16,16-dimethyl Prostaglandin A2 | - | - | Enhances Replication |

Development of Advanced Research Tools for Mechanistic Elucidation

A deeper understanding of the molecular mechanisms underlying the diverse effects of 16,16-dm-PGA1 is essential for its future development. The advent of advanced research tools offers unprecedented opportunities to elucidate its signaling pathways and identify its direct molecular targets.

CRISPR/Cas9 gene editing technology has emerged as a powerful tool for dissecting the roles of specific genes and pathways. nih.govnih.gov This technology could be employed to systematically knock out or modify genes encoding for prostaglandin receptors, downstream signaling molecules, and transcription factors to precisely map the pathways through which 16,16-dm-PGA1 exerts its effects. For instance, editing the genes for EP2 and EP4 receptors has already been used to study prostaglandin signaling in mesenchymal stem cells. nih.gov

Proteomics and mass spectrometry are invaluable for identifying the cellular proteins that interact with or are modified by 16,16-dm-PGA1. nih.govnih.gov Techniques such as affinity purification-mass spectrometry, using a biotinylated form of the prostaglandin, can isolate and identify binding partners. nih.gov Furthermore, global proteomic and metabolomic analyses of cells treated with 16,16-dm-PGA1 can provide a comprehensive overview of the cellular processes it modulates. nih.gov Such approaches have been successfully used to identify protein targets of other prostaglandins, like 15-deoxy-delta12,14-prostaglandin J2. nih.gov

Advanced imaging techniques , including high-resolution microscopy and fluorescently tagged probes, can visualize the subcellular localization of 16,16-dm-PGA1 and its effects on cellular structures in real-time. These tools can provide critical insights into its mechanism of action at a cellular and subcellular level.

| Research Tool | Application for 16,16-dm-PGA1 Research | Potential Insights |

|---|---|---|

| CRISPR/Cas9 Gene Editing | Knockout/modification of prostaglandin receptors and signaling proteins. | Identification of essential pathways for its anticancer and antiviral activities. |

| Proteomics (e.g., Mass Spectrometry) | Identification of direct protein binding partners and global changes in protein expression. | Discovery of novel molecular targets and affected cellular processes. |

| Metabolomics | Analysis of changes in cellular metabolite profiles upon treatment. | Understanding the impact on cellular metabolism and bioenergetics. |

| High-Resolution Imaging | Visualization of subcellular localization and effects on cellular morphology. | Insights into the spatiotemporal dynamics of its action. |

Potential for Integration into Combination Research Strategies

The development of resistance to single-agent therapies is a major challenge in the treatment of cancer and infectious diseases. Combination therapies, which target multiple pathways simultaneously, are a promising strategy to overcome resistance and enhance therapeutic efficacy. 16,16-dm-PGA1, with its distinct mechanisms of action, is a strong candidate for inclusion in such combination regimens.

In the realm of antiviral therapy, research has shown a cooperative effect when Prostaglandin A1 is combined with alpha-interferon (α-IFN) in inhibiting vesicular stomatitis virus (VSV) replication. nih.gov The combination of low doses of both agents resulted in a significantly greater suppression of viral production than when either agent was used alone. nih.gov This synergistic effect was associated with a threefold increase in the synthesis of HSP70, suggesting that α-IFN can potentiate the cellular stress response induced by PGA1. nih.gov This opens up the possibility of exploring combinations of 16,16-dm-PGA1 with other antiviral agents, such as reverse transcriptase inhibitors, for the treatment of HIV-1. nih.gov

In oncology, the potential for combining 16,16-dm-PGA1 with conventional chemotherapeutic agents is an area ripe for investigation. For instance, a study on a different prostaglandin analog, 16,16-dimethyl-PGE2, demonstrated that its combination with low-dose cyclosporine resulted in a significant delay and reduction in allograft rejection in a rat small intestinal transplantation model. nih.gov While this is a different analog and indication, it highlights the potential for prostaglandins to synergize with other therapeutic agents. Given that 16,16-dm-PGA1 inhibits DNA synthesis in tumor cells, combining it with DNA-damaging agents or cell cycle inhibitors could lead to enhanced antitumor activity.

Future research should focus on systematically evaluating the synergistic or additive effects of 16,16-dm-PGA1 with a range of existing and emerging anticancer and antiviral drugs. Such studies will be crucial in defining its role in future combination treatment strategies.

常见问题

Q. How do the structural modifications in 16,16-dimethyl PGA1 influence its stability and receptor interactions compared to native PGA1?

The addition of two methyl groups at the 16th carbon of PGA1 enhances its metabolic stability by reducing susceptibility to enzymatic degradation, particularly β-oxidation . This modification also alters receptor-binding kinetics, as the steric hindrance from the methyl groups affects interactions with prostaglandin receptors (e.g., EP/FP receptors) and downstream signaling elements. Researchers should compare dose-response curves of 16,16-dimethyl PGA1 and PGA1 in receptor-binding assays to quantify affinity changes .

Q. What are the primary research applications of 16,16-dimethyl PGA1 in prostaglandin signaling studies?

This analog is widely used to investigate prostaglandin-mediated pathways, including:

- Cytokine regulation : Measuring IL-6/TNF-α production in macrophages under LPS stimulation .

- Oxidative stress responses : Assessing Nrf2 activation and glutathione synthesis in epithelial cells .

- Cell cycle modulation : Evaluating its role in apoptosis via p53 or caspase-3 pathways in cancer models .

Q. How does 16,16-dimethyl PGA1 differ functionally from other methylated prostaglandin analogs (e.g., 16,16-dimethyl PGE2)?

While both analogs share enhanced stability, 16,16-dimethyl PGA1 lacks the cyclopentanone ring hydroxylation present in PGE2 derivatives, leading to divergent receptor specificity. For example, 16,16-dimethyl PGA1 does not activate EP2 receptors but shows stronger FP receptor binding, making it suitable for studying vascular smooth muscle contraction .

Advanced Research Questions

Q. What methodological approaches are recommended to resolve contradictions in reported effects on cytokine production across cell models?

Discrepancies (e.g., pro- vs. anti-inflammatory outcomes) may arise from cell-type-specific receptor expression or crosstalk with other lipid mediators. To address this:

- Use receptor knockout/knockdown models (e.g., CRISPR-Cas9) to isolate FP/EP receptor contributions .

- Pair 16,16-dimethyl PGA1 with COX-2 inhibitors (e.g., celecoxib) to rule out endogenous prostaglandin interference .

Q. How can researchers optimize in vivo models to study the antiviral mechanisms of 16,16-dimethyl PGA1?

- Model selection : Use transgenic mice expressing human prostaglandin receptors to mimic viral replication pathways (e.g., HSV-1 or HIV) .

- Controls : Include untreated cohorts and PGA1-treated groups to differentiate methylation-specific effects. Monitor viral load via qPCR and host immune markers (e.g., IFN-γ) .

Q. What analytical techniques are most effective for quantifying 16,16-dimethyl PGA1 in biological matrices?

Q. How does the metabolism-resistant property of 16,16-dimethyl PGA1 impact pharmacokinetic (PK) study design?

Unlike PGA1, which has a short half-life (<30 min in rodents), 16,16-dimethyl PGA1 exhibits prolonged exposure (~4–6 hrs). Use staggered dosing regimens in chronic studies to avoid receptor desensitization. Monitor urinary metabolites via NMR to confirm stability .

Experimental Design & Data Analysis

Q. What controls are critical when assessing the cytoprotective vs. pro-inflammatory effects of 16,16-dimethyl PGA1?

- Negative controls : Cells treated with vehicle (e.g., DMSO) and receptor antagonists (e.g., AL-8810 for FP receptors).

- Positive controls : H₂O₂ for oxidative stress or LPS for inflammation .

- Endpoint harmonization : Combine ROS assays (DCFH-DA) with transcriptomics (RNA-seq) to correlate cytoprotection with gene networks .

Q. How can researchers address batch-to-batch variability in 16,16-dimethyl PGA1 activity?

Q. What statistical frameworks are suitable for analyzing dose-dependent responses in 16,16-dimethyl PGA1 studies?

- Non-linear regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values (GraphPad Prism).

- Multivariate analysis : Use PCA to disentangle pleiotropic effects (e.g., oxidative stress vs. apoptosis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。